1,2,2-Trimethylpiperidin-4-amine dihydrochloride
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Overview
Description
1,2,2-Trimethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is often employed to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
1,2,2-Trimethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-amine dihydrochloride: Another derivative of piperidine with similar structural features.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride: A closely related compound with slight variations in the methyl group positions.
Uniqueness
1,2,2-Trimethylpiperidin-4-amine dihydrochloride is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1,2,2-trimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6-7(9)4-5-10(8)3;;/h7H,4-6,9H2,1-3H3;2*1H |
InChI Key |
RLGJXRPRPGHENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C)N)C.Cl.Cl |
Origin of Product |
United States |
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